6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through several methods. One common approach involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This reaction proceeds under solvent-free conditions at 200 bar pressure, yielding the desired product.
Another method involves the use of dicationic molten salts as catalysts. This environmentally friendly approach allows for the synthesis of triazolopyrimidine derivatives with high yields (90-98%) under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of supercritical carbon dioxide and dicationic molten salts ensures high efficiency and yield, making these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. This compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Uniqueness
6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its hydroxyethyl group, which enhances its solubility and potential for hydrogen bonding. This structural feature distinguishes it from other triazolopyrimidines and contributes to its diverse biological activities.
Properties
Molecular Formula |
C8H10N4O2 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O2/c1-5-6(2-3-13)7(14)11-8-9-4-10-12(5)8/h4,13H,2-3H2,1H3,(H,9,10,11,14) |
InChI Key |
KUEJMNLBKWRFGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=NC=NN12)CCO |
Origin of Product |
United States |
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